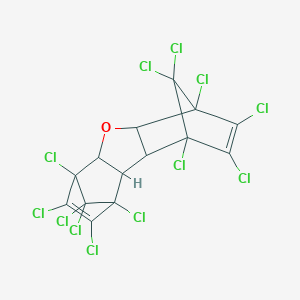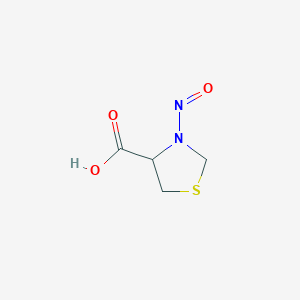
1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran
Übersicht
Beschreibung
A chlorinated polycyclic compound as antioxidant having prolonged thermal stability
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
Dechlorane 602 has been detected in various environmental samples, indicating its widespread use and persistence . It has been found in the blubber of beluga whales from the Canadian Arctic and lake trout and whitefish from the North American Great Lakes . This suggests that Dechlorane 602 can be used as a marker for environmental monitoring and pollution studies.
Flame Retardant
Dechlorane 602 is a highly chlorinated compound and has been used as a flame retardant . It can be used in various applications where flame retardancy is required, such as in the production of textiles, polymers, and electronics.
Chemical Analysis
Dechlorane 602 can be used as an internal standard in chemical analysis . The use of an internal standard can improve the accuracy and precision of quantitative analyses, making it a valuable tool in analytical chemistry.
Toxicology Studies
Given its widespread use and environmental persistence, Dechlorane 602 is of interest in toxicology studies . Understanding its effects on biological systems can help assess its potential risks to human health and the environment.
Sediment Contamination Studies
Dechlorane 602 has been detected in the sediments of Lake Taihu, China . This suggests that it can be used as a marker for studying sediment contamination and understanding the transport and fate of persistent organic pollutants in aquatic systems.
Degradation Product Studies
Studies have found dechlorination products of Dechlorane 602 in various environmental samples . This suggests that Dechlorane 602 can be used to study degradation processes in the environment, which can provide valuable information about its environmental fate and persistence.
Eigenschaften
IUPAC Name |
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl12O/c15-3-5(17)11(21)7-1(9(3,19)13(11,23)24)2-8(27-7)12(22)6(18)4(16)10(2,20)14(12,25)26/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBKZZACXQLFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)OC1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6,7,8,9,10,10,11,11-Dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran | |
CAS RN |
31107-44-5 | |
| Record name | AI 3-27887 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031107445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4:6,9-Dimethanodibenzofuran, 1,2,3,4,6,7,8,9,10,10,11,11-dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4,6,7,8,9,10,10,11,11-dodecachloro-1,4,4a,5a,6,9,9a,9b-octahydro-1,4:6,9-dimethanodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known toxicological effects of Dechlorane 602?
A1: Studies have shown that Dechlorane 602 can:
- Disrupt immune function: Exposure to Dechlorane 602 in mice has been linked to a shift towards Th2 immune responses and reduced Th1 function, suggesting a potential for immunomodulatory effects. [, ]
- Exacerbate airway inflammation: Dechlorane 602 exposure worsened airway inflammation in mice models, potentially by enhancing the activity of type 2 innate lymphoid cells. []
- Induce intestinal inflammation: Subacute exposure to Dechlorane 602 in mice altered the composition of gut microbiota and metabolites, leading to inflammatory features in the colon. []
- Potentially impact metabolism: Research suggests possible metabolic disruptions caused by Dechlorane 602 exposure in mice, although further investigation is needed. []
Q2: Is Dechlorane 602 a potential endocrine disruptor?
A2: While specific research on the endocrine disrupting potential of Dechlorane 602 is limited, its structural similarity to other chlorinated compounds raises concerns. Further studies are needed to understand its potential interactions with hormonal systems.
Q3: What are the long-term health effects of Dechlorane 602 exposure?
A3: Research on the long-term health effects of Dechlorane 602 exposure is still developing. More long-term studies are needed to fully understand the potential chronic health risks associated with this compound.
Q4: Where has Dechlorane 602 been detected in the environment?
A4: Dechlorane 602 has been detected in various environmental compartments, including:
- Air: Studies have detected Dechlorane 602 in air samples across Europe, including the Arctic, indicating its potential for long-range atmospheric transport. [, ]
- Water: It has been found in surface water samples, particularly in areas near potential sources. []
- Sediment: Dechlorane 602 has been detected in sediments from various locations, including the Great Lakes, with higher concentrations near industrial areas. [, , , , ]
- Biota: It has been found in a variety of biota, including fish, birds, and marine mammals, demonstrating its ability to bioaccumulate and biomagnify in food webs. [, , , , , , ]
Q5: How does Dechlorane 602 behave in the environment?
A5: Dechlorane 602 exhibits properties that contribute to its persistence and widespread distribution:
- Persistence: It is resistant to degradation in the environment. []
- Bioaccumulation: It tends to accumulate in organisms, with higher concentrations found in higher trophic levels. [, , ]
- Long-range transport: Atmospheric transport is a significant pathway for its global distribution. [, ]
Q6: What analytical techniques are used to detect and quantify Dechlorane 602 in environmental and biological matrices?
A6: Common analytical techniques include:
- Gas chromatography-mass spectrometry (GC-MS): This is the most widely used technique for Dechlorane 602 analysis, particularly with electron capture negative ionization (ECNI) or negative chemical ionization (NCI) modes for enhanced sensitivity. [, , , , , , ]
- Liquid chromatography-mass spectrometry (LC-MS): LC-MS, particularly with atmospheric pressure photoionization (APPI), offers an alternative to GC-MS for analyzing Dechlorane 602 and related compounds. []
- High-resolution mass spectrometry (HRMS): HRMS provides increased selectivity and sensitivity, allowing for the identification of Dechlorane 602 and its potential transformation products in complex matrices. [, , ]
Q7: How are analytical methods for Dechlorane 602 validated?
A7: Method validation typically involves assessing parameters such as:
- Sensitivity: Determines the lowest concentration of Dechlorane 602 that can be reliably measured. []
Q8: What are the alternatives to Dechlorane 602 as a flame retardant?
A8: The search for safer and environmentally friendly flame retardants is ongoing. Potential alternatives to Dechlorane 602 include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)


![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)





